molecular formula H2O13S3Sm2 B3145651 samarium(III) sulfate hydrate CAS No. 57804-24-7

samarium(III) sulfate hydrate

Cat. No.: B3145651
CAS No.: 57804-24-7
M. Wt: 606.9 g/mol
InChI Key: VQRUGQFUFGISNK-UHFFFAOYSA-H
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Description

Samarium(III) sulfate hydrate, with the chemical formula Sm2(SO4)3·xH2O, is a compound formed by the lanthanide metal samarium. It typically exists in a hydrated form, where water molecules are coordinated to the samarium ions. This compound is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Samarium(III) sulfate hydrate can be synthesized through the reaction of samarium oxide (Sm2O3) with sulfuric acid (H2SO4). The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the hydrated sulfate salt. The reaction can be represented as follows: [ \text{Sm}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Sm}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct during the extraction and processing of rare earth elements from ores. The process involves the leaching of ores with sulfuric acid, followed by the separation and purification of the desired rare earth sulfate compounds.

Chemical Reactions Analysis

Types of Reactions

Samarium(III) sulfate hydrate undergoes various chemical reactions, including:

    Oxidation: Samarium(III) ions can be oxidized to higher oxidation states under specific conditions.

    Reduction: Samarium(III) ions can be reduced to samarium(II) ions using reducing agents.

    Substitution: Samarium(III) ions can participate in substitution reactions with other ligands or anions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) or other chelating agents can be used to replace sulfate ions.

Major Products Formed

    Oxidation: Higher oxidation state compounds of samarium.

    Reduction: Samarium(II) sulfate or other samarium(II) compounds.

    Substitution: Complexes with new ligands, such as samarium-EDTA complexes.

Scientific Research Applications

Samarium(III) sulfate hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.

    Biology: Samarium compounds are used in biological assays and imaging techniques due to their luminescent properties.

    Medicine: Samarium isotopes are used in radiotherapy for the treatment of certain types of cancer.

    Industry: It is used in the production of specialized glass and ceramics, as well as in the manufacturing of permanent magnets.

Mechanism of Action

The mechanism by which samarium(III) sulfate hydrate exerts its effects is primarily through its interaction with other molecules and ions. The samarium ions can coordinate with various ligands, forming stable complexes. These complexes can then participate in catalytic reactions, luminescent processes, or other chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands or reactants.

Comparison with Similar Compounds

Similar Compounds

  • Samarium(III) chloride hexahydrate (SmCl3·6H2O)
  • Samarium(III) nitrate hexahydrate (Sm(NO3)3·6H2O)
  • Samarium(III) oxalate (Sm2(C2O4)3)
  • Samarium(III) acetate (Sm(CH3COO)3)

Uniqueness

Samarium(III) sulfate hydrate is unique due to its specific sulfate coordination, which imparts distinct chemical and physical properties. Compared to other samarium compounds, it has different solubility, reactivity, and stability characteristics, making it suitable for specific applications in catalysis, luminescence, and material science.

Properties

IUPAC Name

samarium(3+);trisulfate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3H2O4S.H2O.2Sm/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRUGQFUFGISNK-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O13S3Sm2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583437
Record name Samarium(3+) sulfate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57804-24-7
Record name Samarium(3+) sulfate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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